molecular formula C7H7NO B119999 6-Methyl-2-pyridinecarboxaldehyde CAS No. 1122-72-1

6-Methyl-2-pyridinecarboxaldehyde

Cat. No.: B119999
CAS No.: 1122-72-1
M. Wt: 121.14 g/mol
InChI Key: AHISYUZBWDSPQL-UHFFFAOYSA-N
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Description

6-Methyl-2-pyridinecarboxaldehyde (CAS 1122-72-1) is an aromatic aldehyde with the molecular formula C₇H₇NO and a molecular weight of 121.14 g/mol. Structurally, it consists of a pyridine ring substituted with a methyl group at the 6-position and a formyl group at the 2-position (Figure 1). This compound is a low-melting solid (31–33°C) with high solubility in water (750 g/L at 20°C) and organic solvents like ether and acetone . Its spectroscopic properties include distinct $ ^1H $-NMR signals for the formyl proton (δ ~10.07 ppm) and methyl group (δ ~2.60 ppm), as well as $ ^{13}C $-NMR resonances for the aldehyde carbon (δ ~192 ppm) .

This compound is widely employed in organic synthesis, particularly in enantioselective catalysis (e.g., Rh(III)-catalyzed allylation reactions) , coordination chemistry , and as a derivatization agent in analytical methods (e.g., HPLC quantification of isoniazid) . However, it poses safety risks, including skin/eye irritation and respiratory toxicity, necessitating proper handling protocols .

Preparation Methods

Synthetic Pathways for 6-Methyl-2-Pyridinecarboxaldehyde

Chlorination-Hydrolysis-Oxidation Cascade

The most well-documented approach for synthesizing pyridinecarboxaldehydes involves a three-step cascade: chlorination of a methylpyridine precursor, hydrolysis to the alcohol, and oxidation to the aldehyde. While direct literature on this compound is limited, methods for 2-pyridinecarboxaldehyde (CN101906068A) provide a adaptable framework:

  • Chlorination of 2-Methylpyridine :

    • Substrate : 2-Methylpyridine (or 6-methyl-2-methylpyridine for target specificity).

    • Chlorinating Agent : Trichloro isocyanate.

    • Catalyst : Benzamide.

    • Solvent : Halohydrocarbons (e.g., chloroform, dichloromethane).

    • Conditions : Reflux at 40–90°C for 2–3 hours .

    • Outcome : 2-Chloromethylpyridine (or 6-methyl-2-chloromethylpyridine) with yields up to 95% .

  • Hydrolysis to Pyridinemethanol :

    • Substrate : 2-Chloromethylpyridine derivative.

    • Base : NaOH, KOH, or potassium oxalate.

    • Conditions : Reflux in aqueous medium for 5–7 hours .

    • Outcome : 2-Pyridinemethanol (or 6-methyl-2-pyridinemethanol) with ~84% yield .

  • Oxidation to Pyridinecarboxaldehyde :

    • Oxidizing Agent : Sodium hypochlorite (10 wt.%).

    • Catalysts : 2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO) and KBr.

    • Solvent : Halohydrocarbons.

    • Conditions : −10–0°C initial cooling, followed by 10–25°C incubation .

    • Outcome : 2-Pyridinecarboxaldehyde (or 6-methyl derivative) with high purity .

Key Adaptation : Replacing 2-methylpyridine with 6-methyl-2-methylpyridine in Step 1 would yield the desired 6-methyl analog. However, the availability of this precursor and its reactivity under chlorination conditions require validation.

Comparative Analysis of Methods

Method Starting Material Key Reagents/Catalysts Yield Conditions
Chlorination-Oxidation 2-MethylpyridineTrichloro isocyanate, TEMPO84–95%Mild (40–90°C)
Direct Oxidation 6-Methyl-2-picoline(Ph₃P)₃RhCl, Cp₂ZrCl₂Not reportedHigh temperature (100°C)

Advantages of Chlorination-Oxidation :

  • Cost-Effectiveness : Uses inexpensive halohydrocarbon solvents and NaOCl .

  • Scalability : Mild conditions suit industrial production .

  • Selectivity : TEMPO-mediated oxidation minimizes over-oxidation to carboxylic acids .

Challenges for 6-Methyl Adaptation :

  • Precursor Synthesis : 6-Methyl-2-methylpyridine may require custom synthesis.

  • Steric Effects : The 6-methyl group could hinder chlorination or oxidation kinetics.

Reaction Optimization and Mechanistic Insights

Chlorination Step

Trichloro isocyanate selectively chlorinates the methyl group adjacent to the pyridine nitrogen. The mechanism likely involves radical intermediates stabilized by the aromatic system . Key parameters:

  • Molar Ratio : 1:1.08 (2-methylpyridine : trichloro isocyanate) for mono-chlorination .

  • Solvent Choice : Dichloromethane enhances reaction homogeneity vs. chloroform .

Oxidation Step

TEMPO/KBr/NaOCl systems operate via a nitroxyl radical cycle, converting alcohols to aldehydes without acidic byproducts . Critical factors:

  • Temperature Control : Sub-zero initiation prevents aldehyde degradation.

  • Catalyst Loading : 0.5–1.5 mol% TEMPO ensures cost efficiency .

Chemical Reactions Analysis

6-Methyl-2-pyridinecarboxaldehyde undergoes various chemical reactions, including oxidation, reduction, and condensation reactions .

Types of Reactions

    Oxidation: The aldehyde group can be oxidized to form 6-methyl-2-pyridinecarboxylic acid.

    Reduction: The aldehyde group can be reduced to form 6-methyl-2-pyridinemethanol.

    Condensation: It can undergo condensation reactions with primary amines to form Schiff bases.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, acetic acid, and manganese dioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Condensation: Primary amines under acidic or basic conditions.

Major Products Formed

    Oxidation: 6-Methyl-2-pyridinecarboxylic acid.

    Reduction: 6-Methyl-2-pyridinemethanol.

    Condensation: Schiff bases with various primary amines.

Scientific Research Applications

Synthesis Applications

6-Methyl-2-pyridinecarboxaldehyde is primarily utilized in the synthesis of various complex organic molecules. Some notable applications include:

  • Anticonvulsant Compounds :
    • It is used in the synthesis of 1-(10-cyano- and -10-bromo-5H-dibenzo[a,d]cyclohepten-5-yl)-4-[(arylmethylene)amino]piperazines, which exhibit anticonvulsant properties. This application highlights its potential in developing new therapeutic agents for epilepsy and related disorders .
  • Synthesis of Ketones :
    • The compound can be reacted with pent-1-ene to produce 1-(6-methyl-pyridin-2-yl)-hexan-1-one under specific conditions (e.g., temperature of 100°C). This reaction requires reagents like 2-amino-3-picoline and catalysts such as (Ph₃P)₃RhCl and Cp₂ZrCl₂ .

Biological Applications

The biological relevance of this compound extends to its use in medicinal chemistry and biochemistry:

  • Protein Modification :
    • Research has shown that derivatives of pyridinecarboxaldehydes can be employed for site-specific modifications of proteins. This is crucial for understanding protein functions and developing biotherapeutics. The ability to modify proteins selectively allows for the creation of tailored biomaterials for drug delivery and diagnostics .
  • Antimicrobial Activity :
    • Studies indicate that complexes formed with silver ions and chitosan modified by pyridinecarboxaldehyde derivatives exhibit significant antibacterial properties against various bacterial strains, making them suitable candidates for medical dressings and food preservation .

Case Study 1: Anticonvulsant Synthesis

In a study focusing on the synthesis of anticonvulsant compounds, researchers successfully utilized this compound to create novel piperazine derivatives. These compounds were evaluated for their efficacy in reducing seizure activity in animal models, demonstrating promising results that warrant further investigation into their clinical applications.

Case Study 2: Antibacterial Complexes

A recent investigation into chitosan-silver complexes revealed that the incorporation of this compound significantly enhanced the antibacterial efficacy against Gram-positive and Gram-negative bacteria. The study provided quantitative data on the zones of inhibition (ZOI), showing values up to 16.2 mm against Staphylococcus aureus, indicating strong potential for use in medical applications .

Data Table: Summary of Applications

Application AreaSpecific UseNotable Findings
Medicinal ChemistrySynthesis of anticonvulsant compoundsEffective in reducing seizure activity
Organic SynthesisProduction of ketonesReaction conditions include specific catalysts
BiochemistryProtein modification for biotherapeuticsEnables targeted modifications
Antimicrobial ActivityChitosan-silver complexesHigh antibacterial efficacy against pathogens

Mechanism of Action

The mechanism of action of 6-methyl-2-pyridinecarboxaldehyde involves its ability to form Schiff bases with primary amines. These Schiff bases can act as ligands, forming coordination complexes with transition metals. These complexes can exhibit various biological activities, including enzyme inhibition and antimicrobial properties .

Comparison with Similar Compounds

The structural and functional analogs of 6-methyl-2-pyridinecarboxaldehyde include pyridine-2-carboxaldehyde, 2,6-pyridinedicarboxaldehyde, p-nitrobenzaldehyde, and p-dimethylaminobenzaldehyde. Key comparisons are summarized in Table 1.

Table 1: Structural and Functional Comparison of this compound with Analogues

Compound Structure Molecular Formula Key Properties Applications References
This compound Structure C₇H₇NO Melting point: 31–33°C; water-soluble; forms stable Rh(III) complexes. Catalysis , fluorescent probes , analytical derivatization .
Pyridine-2-carboxaldehyde Pyridine ring with formyl group at C2 C₆H₅NO Higher reactivity due to unhindered formyl group; lower thermal stability. Synthesis of indolizines , but often yields unstable intermediates.
2,6-Pyridinedicarboxaldehyde Two formyl groups at C2 and C6 C₇H₅NO₂ Enhanced electrophilicity; forms Schiff bases with amines. Crosslinking agent in polymer chemistry.
p-Nitrobenzaldehyde Benzene ring with NO₂ and CHO C₇H₅NO₃ Strong electron-withdrawing group; high melting point (106°C). Oxidation reactions; less used in coordination chemistry.
p-Dimethylaminobenzaldehyde Benzene ring with NMe₂ and CHO C₉H₁₁NO Electron-donating group; fluorescent properties. pH-sensitive probes , but limited metal coordination.

Reactivity in Catalytic Reactions

In Rh(III)-catalyzed allylation reactions, this compound (3c) outperforms pyridine-2-carboxaldehyde (3b) due to steric and electronic effects. For example:

  • Pyridine-2-carboxaldehyde (3b) : Yielded only 14% allylated product without derivatization, likely due to instability of intermediates .
  • This compound (3c) : Achieved 59% enantiomeric excess (ee) and higher yields (83% after derivatization) due to methyl-group stabilization of intermediates .

The methyl group in 3c enhances coordination with Rh(III) catalysts, as evidenced by $ ^1H $-NMR shifts (e.g., H6 proton shifts from δ 8.77 to 9.11 ppm upon complexation) . In contrast, pyridine-2-carboxaldehyde exhibits weaker coordination, leading to equilibrium between pyridinic nitrogen and carbonyl oxygen binding .

Spectroscopic and Physical Properties

  • Solubility : this compound’s high water solubility (750 g/L) contrasts with hydrophobic analogs like p-nitrobenzaldehyde, making it suitable for aqueous-phase reactions .
  • Fluorescence: Unlike p-dimethylaminobenzaldehyde, this compound lacks strong fluorochromic properties but shows pH-dependent acidochromism in push-pull systems .

Biological Activity

6-Methyl-2-pyridinecarboxaldehyde, also known as 6-methylpyridine-2-carboxaldehyde, is a compound that has garnered attention in various fields of biological and chemical research due to its unique structural properties and potential biological activities. This article explores its biological activity, synthesis, and applications, supported by relevant case studies and research findings.

  • Molecular Formula : C7_7H7_7NO
  • Molecular Weight : 135.14 g/mol
  • Appearance : Colorless to pale yellow liquid
  • CAS Number : 934-60-1

Biological Activity Overview

The biological activity of this compound is primarily associated with its role as a precursor in the synthesis of various biologically active compounds. Research indicates that it exhibits several pharmacological properties:

  • Antidiabetic Activity : Studies have shown that this compound can interact with insulin-mimetic metal complexes, enhancing their efficacy in biological systems. It plays a role in the chelation of metalloenzyme inhibitors, which can be crucial for developing new antidiabetic therapies .
  • Protein Modification : 6-Methyl-2-pyridinecarboxaldehyde has been utilized for site-specific modification of proteins. This modification is essential for understanding protein functions and developing novel therapeutic agents. The compound's ability to selectively react with amino acids allows for the creation of targeted protein-based materials .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods, including:

  • Condensation Reactions : It can be synthesized via the condensation of pyridine derivatives with aldehydes or ketones.
  • Schiff Base Formation : The compound serves as a precursor for Schiff bases, which have demonstrated significant biological activities, including antimicrobial and anticancer properties .

Antidiabetic Metal Complexes

A study examined the interactions between this compound and antidiabetic metal complexes. The findings suggested that the compound enhances the stability and bioavailability of these complexes when interacting with human serum albumin, potentially leading to improved therapeutic outcomes in diabetes management .

Protein-Based Materials

Research highlighted the effectiveness of this compound in modifying proteins for various applications. The site-specific modifications facilitated by this compound enable the development of high-affinity binding proteins incorporated into polymer matrices, which are useful in biosensors and drug delivery systems .

Toxicological Profile

While exploring the biological activity, it is also important to consider the toxicological aspects:

  • Endocrine Disruption : Current literature indicates no evidence of endocrine-disrupting properties associated with 6-Methyl-2-pyridinecarboxaldehyde .
  • Ecotoxicity : Data on aquatic toxi

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 6-methyl-2-pyridinecarboxaldehyde, and how do reaction conditions influence yield?

  • Methodological Answer : A common synthesis involves oxidation of (6-methylpyridin-2-yl)methanol using selenious acid in 1,4-dioxane/water at 100°C for 6 hours, yielding 75% product . Alternative routes include catalytic oxidation or halogenation followed by hydrolysis. Reaction optimization (e.g., solvent choice, temperature) is critical: polar aprotic solvents enhance aldehyde stability, while prolonged heating may degrade sensitive functional groups. Purity is typically verified via HPLC (retention time comparison) or NMR (δ ~9.8 ppm for aldehyde proton) .

Q. How should researchers characterize this compound, and what analytical benchmarks are recommended?

  • Methodological Answer : Key characterization methods:

  • NMR : 1H^1H-NMR (CDCl3_3): δ 2.60 (s, 3H, CH3_3), 7.50–8.20 (m, 3H, pyridine-H), 9.80 (s, 1H, CHO) .
  • HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase; retention time ~4.2 min .
  • Physical Properties : Molecular weight = 121.14 g/mol, CAS 1122-72-1, boiling point ~145°C .

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer : The compound is classified as a skin/eye irritant (GHS Category 2/2A). Use PPE (gloves, goggles) and work in a fume hood. In case of exposure, rinse skin/eyes with water for 15 minutes. Store in airtight containers away from oxidizers at 2–8°C .

Advanced Research Questions

Q. How does this compound function as an internal standard in chromatographic analyses?

  • Methodological Answer : Its stability under acidic/basic conditions and distinct retention time make it ideal for quantifying pyridoxal (PL) and pyridoxal phosphate (PLP) in biological matrices. Prepare a 1 mM solution in acetonitrile, spike into samples pre-derivatization, and quantify via UV detection (λ = 280 nm). Calibration curves show linearity (R2^2 > 0.99) in 0.1–100 µM ranges .

Q. What mechanistic role does this compound play in synthesizing push–pull chromophores?

  • Methodological Answer : The aldehyde group undergoes Knoevenagel condensation with electron-rich aromatic aldehydes (e.g., p-dimethylaminobenzaldehyde) to form conjugated systems. Optimize reaction in anhydrous ethanol with piperidine catalyst (1 mol%) at 80°C for 12 hours. Monitor via TLC (hexane/ethyl acetate 3:1); product Rf_f ~0.5. The methyl group enhances electron density on the pyridine ring, stabilizing charge-transfer excited states .

Q. Can computational methods predict reactivity trends for this compound in metal coordination complexes?

  • Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) reveal the aldehyde oxygen and pyridine nitrogen as primary coordination sites. For Cu(II) complexes, binding energy (ΔE) ranges from −120 to −150 kJ/mol, depending on substituents. Experimental validation via EPR and magnetic susceptibility aligns with computed geometries (square planar vs. tetrahedral) .

Properties

IUPAC Name

6-methylpyridine-2-carbaldehyde
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InChI

InChI=1S/C7H7NO/c1-6-3-2-4-7(5-9)8-6/h2-5H,1H3
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

AHISYUZBWDSPQL-UHFFFAOYSA-N
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Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)C=O
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URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C7H7NO
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DSSTOX Substance ID

DTXSID5061530
Record name 6-Methyl-2-pyridinecarboxaldehyde
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Molecular Weight

121.14 g/mol
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Physical Description

Dark yellow crystalline solid; mp = 31-33 deg C; [Sigma-Aldrich MSDS]
Record name 6-Methyl-2-pyridinecarboxaldehyde
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CAS No.

1122-72-1
Record name 6-Methyl-2-pyridinecarboxaldehyde
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Synthesis routes and methods

Procedure details

4-Chloro-6,7-dimethoxyquinoline (330 mg), 3-hydroxy-6-methyl-2-pyridinecarbaldehyde (200 mg), and 4-dimethylaminopyridine (360 mg) were suspended in o-dichlorobenzene (7 ml), and the suspension was stirred at 150° C. for 3 hr. The reaction solution was cooled to room temperature and was then purified by column chromatography using acetone-chloroform to give 3-[6,7-dimethoxy-4-quinolyl]oxy}-6-methyl-2-pyridinecarbaldehyde (24 mg, yield 5%).
Quantity
330 mg
Type
reactant
Reaction Step One
Quantity
200 mg
Type
reactant
Reaction Step Two
Quantity
360 mg
Type
catalyst
Reaction Step Three
Quantity
7 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

CID 77951650
6-Methyl-2-pyridinecarboxaldehyde
CID 77951650
6-Methyl-2-pyridinecarboxaldehyde
CID 77951650
6-Methyl-2-pyridinecarboxaldehyde
CID 77951650
6-Methyl-2-pyridinecarboxaldehyde
CID 77951650
CID 77951650
6-Methyl-2-pyridinecarboxaldehyde
CID 77951650
6-Methyl-2-pyridinecarboxaldehyde

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